(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
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Overview
Description
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Methyltetrazine-amine (hydrochloride), also known as (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a tetrazine compound . The primary targets of this compound are biological molecules that can undergo site-specific dual functionalization . This means that the compound can bind to specific sites on these molecules, allowing for a wide range of chemical transformations .
Mode of Action
The mode of action of Methyltetrazine-amine (hydrochloride) involves its interaction with its targets, leading to their dual functionalization . This interaction results in changes to the target molecules, enabling them to undergo various chemical transformations . .
Biochemical Pathways
The biochemical pathways affected by Methyltetrazine-amine (hydrochloride) are those involving the target molecules that undergo dual functionalization The downstream effects of these pathways would depend on the specific roles of the target molecules in cellular processes
Pharmacokinetics
It’s worth noting that the compound’s stability is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows the compound to be used in a wider range of chemical transformations and improves its long-term storage, especially in aqueous buffer .
Result of Action
The result of the action of Methyltetrazine-amine (hydrochloride) is the dual functionalization of its target molecules . This functionalization enables the target molecules to undergo various chemical transformations . The molecular and cellular effects of this action would depend on the specific roles of the target molecules in cellular processes.
Action Environment
The action of Methyltetrazine-amine (hydrochloride) can be influenced by environmental factors. For instance, its stability is substantially improved compared to hydrogen substituted tetrazine-amine, allowing it to be used in a wider range of chemical transformations . Moreover, its long-term storage, especially in aqueous buffer, is greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the chemical environment and storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted tetrazine or phenyl derivatives.
Scientific Research Applications
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)ethanamine
Uniqueness
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is unique due to its enhanced stability and reactivity compared to other tetrazine derivatives. Its hydrochloride salt form improves its handling and storage, making it more suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGOLWATPZTKQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345955-28-3 |
Source
|
Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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